Comparative Potency: GSK3739936 vs. GSK1264 and BI 224436
GSK3739936 demonstrates comparable or superior in vitro potency compared to other ALLINIs. It exhibits an IC50 of 11.1 nM and an EC50 of 1.7 nM against HIV-1 . In contrast, the comparator GSK1264 shows a higher IC50 of 38 nM for inhibition of HIV-1 replication . Another comparator, BI 224436, has a reported EC50 range of 11–27 nM against various HIV-1 laboratory strains [1].
| Evidence Dimension | In Vitro Antiviral Potency |
|---|---|
| Target Compound Data | IC50: 11.1 nM; EC50: 1.7 nM |
| Comparator Or Baseline | GSK1264 (IC50: 38 nM for HIV-1 replication); BI 224436 (EC50 range: 11–27 nM) |
| Quantified Difference | GSK3739936 has a 3.4-fold lower IC50 than GSK1264 for HIV-1 replication; GSK3739936's EC50 is at the lower end or below the reported EC50 range for BI 224436. |
| Conditions | Biochemical assay for integrase inhibition (IC50) and cell-based antiviral assay (EC50) against HIV-1. |
Why This Matters
Lower IC50 and EC50 values indicate higher potency, which can translate to lower required doses in in vitro and in vivo studies, reducing potential off-target effects and compound consumption.
- [1] Fenwick C, et al. Preclinical Profile of BI 224436, a Novel HIV-1 Non-Catalytic Site Integrase Inhibitor. Antimicrobial Agents and Chemotherapy 2014, 58(6), 3233-3244. DOI: 10.1128/AAC.02719-13 View Source
